![molecular formula C12H6Br2I2 B599337 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl CAS No. 852138-89-7](/img/structure/B599337.png)
4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl
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Overview
Description
4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl is a chemical compound with the molecular formula C12H6Br2I2 and a molecular weight of 563.8 . It is a solid substance that is typically stored in a dark, dry place at room temperature .
Synthesis Analysis
The synthesis of 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl involves a reaction with diamine . The diamine solution is cooled to 0°C, and then sodium nitrite (NaNO2) is added dropwise over a period of 30 minutes . The reaction mixture is stirred for 1 hour at room temperature and 3 hours at 60°C, resulting in a dark brown solution . The solution is then cooled to 25°C, and the brown precipitate is collected by filtration .Molecular Structure Analysis
The InChI code for 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl is 1S/C12H6Br2I2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis
The larger halogen atom in 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl will be a better leaving group due to having a lower bond dissociation, thus increasing the reactivity .Scientific Research Applications
Building Block in Organic Synthesis
“4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl” is a useful building block in organic synthesis . It can be used in the preparation of various organic compounds due to its unique structure and reactivity.
Preparation of Hybrid Organic/Inorganic Heterofluorene Polymers
This compound has been used in the preparation of hybrid organic/inorganic heterofluorene polymers . These polymers have potential applications in various fields such as optoelectronics and photonics.
Use in Low Band-Gap Polymers for Photovoltaics
“4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl” has been used in the synthesis of low band-gap polymers for use in photovoltaics . These polymers can absorb a wider range of the solar spectrum, improving the efficiency of solar cells.
Synthesis of Electron-Deficient Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazoles)
The compound has been used in the synthesis of electron-deficient benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazoles) . These compounds are of practical interest in the field of OLED technologies .
Use in Cross-Coupling Reactions
“4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl” can be used in cross-coupling reactions . These reactions are fundamental in the synthesis of many complex organic compounds.
Use in Nucleophilic Substitution Reactions
This compound can also be used in nucleophilic substitution reactions . These reactions are key in the synthesis of a wide range of organic compounds.
Mechanism of Action
Target of Action
It is known to be a useful building block in the preparation of hybrid organic/inorganic heterofluorene polymers and in low band-gap polymers for use in photovoltaics .
Mode of Action
It is likely that its interactions with its targets are primarily through its halogen atoms, which can form halogen bonds with other molecules .
Biochemical Pathways
It is known to be involved in the synthesis of heterofluorene polymers and low band-gap polymers .
Pharmacokinetics
It is also known to inhibit CYP1A2 and CYP2C9 enzymes . The compound has a Log Po/w (iLOGP) of 3.62, indicating moderate lipophilicity . Its water solubility is very low, suggesting poor bioavailability .
Result of Action
It is known to be a useful building block in the synthesis of certain types of polymers .
Action Environment
The action of 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl can be influenced by environmental factors such as temperature and light. It is recommended to be stored in a dark place at room temperature . Its stability, efficacy, and action may be affected by these conditions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1-(4-bromo-2-iodophenyl)-2-iodobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2I2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXBIAWPJOGFCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)C2=C(C=C(C=C2)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2I2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728218 |
Source
|
Record name | 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl | |
CAS RN |
852138-89-7 |
Source
|
Record name | 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes 4,4'-dibromo-2,2'-diiodobiphenyl a valuable precursor in materials science?
A1: 4,4'-dibromo-2,2'-diiodobiphenyl serves as a versatile starting material for synthesizing polymers with interesting optoelectronic properties. Its structure, featuring both bromine and iodine substituents, allows for selective modification through metal-halogen exchange reactions. This selectivity is key in the reported research [, ], where 4,4'-dibromo-2,2'-diiodobiphenyl undergoes selective trans-lithiation at the bromine positions. This allows for the introduction of a dialkylsilyl group, leading to the formation of 2,7-disubstituted dibenzosilole monomers. These monomers are then used to create polymers like poly(9,9-dihexyl-2,7-dibenzosilole) via Suzuki copolymerization. This polymer demonstrates potential as a blue light-emitting material [, ].
Q2: What are the advantages of the resulting polymer, poly(9,9-dihexyl-2,7-dibenzosilole), in the context of light-emitting applications?
A2: Poly(9,9-dihexyl-2,7-dibenzosilole), derived from 4,4'-dibromo-2,2'-diiodobiphenyl, exhibits promising characteristics for blue light emission. Studies have shown that it offers better color stability and efficiency compared to the commonly used polyfluorene in single-layer light-emitting devices []. This enhanced performance makes it a potentially valuable material for developing more stable and efficient blue light-emitting polymers, addressing a significant challenge in the field of multicolor display applications.
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